5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine

Kinase Inhibitor PI3K-gamma Cancer Research

A heterocyclic scaffold for PI3K-gamma inhibitor discovery programs where target-specific activity is uncharacterized and requires empirical determination. Designed for integration into primary screening panels or as a starting point for medicinal chemistry derivatization. - Suited for novel kinase SAR studies and chemical space exploration. - Supplied at a baseline 95% purity for research use. - Use requires independent end-user validation of activity and selectivity in a target-specific assay.

Molecular Formula C12H14N4S
Molecular Weight 246.33 g/mol
CAS No. 1217487-41-6
Cat. No. B1433691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine
CAS1217487-41-6
Molecular FormulaC12H14N4S
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)C2=NC(=NC=C2)C3CCC3
InChIInChI=1S/C12H14N4S/c1-7-10(17-12(13)15-7)9-5-6-14-11(16-9)8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H2,13,15)
InChIKeyHZJFJLJBZKJEDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine – Kinase Inhibitor Scaffold


5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine (CAS 1217487-41-6) is a heterocyclic compound . Identified as a potential PI3K-gamma inhibitor scaffold [1], this compound may serve as a starting point or reference in kinase inhibitor discovery programs. Commercial availability indicates it is offered for research purposes at a baseline purity specification of 95% .

5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine: Risks of Unverified Analogs


No direct quantitative evidence from primary literature or patents currently differentiates this compound from its closest analogs or defines its specific activity. Substituting with a generic or a closely related analog without verified potency data introduces significant scientific risk. Any substitution must be based on a new, internal verification of the alternative compound's activity and selectivity in the target-specific assay, as this compound's activity and differentiation remain undefined .

5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine: Evidence & Limitations


PI3K-Gamma Inhibitor Hypothesis

This compound is a potential inhibitor of the PI3K-gamma protein, as referenced in a related patent [1]. However, no quantitative binding affinity, IC50, or selectivity data for the compound itself is available. This claim should be treated as a hypothesis for further validation rather than an established fact.

Kinase Inhibitor PI3K-gamma Cancer Research

Commercial Availability & Purity

The compound is available from commercial vendors for research and development use only, with a minimum purity specification of 95% . This represents a baseline level of quality control for the material.

Chemical Synthesis Reference Standard Procurement

5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine: Sourcing Scenarios


Kinase Inhibitor SAR Exploration

This compound may be procured as a starting point or a reference in a broader structure-activity relationship (SAR) study focused on a novel kinase target. Its value is contingent on its use in a primary screening panel where its activity is unknown and will be empirically determined.

PI3K-Gamma Biochemical Assay Validation

It could be sourced as a tool compound for the initial validation and troubleshooting of a new biochemical or cellular assay for PI3K-gamma, provided that a positive control compound is also used. Its performance must be experimentally verified by the end-user.

Scaffold Optimization & Derivatization

The compound's core heterocyclic structure may be useful for medicinal chemists exploring novel chemical space. Procurement would be for the purpose of derivatization and optimization, rather than for immediate use as a validated inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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